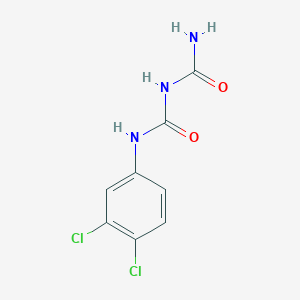

1-Carbamoyl-3-(3,4-dichlorophenyl)urea

描述

1-(3,4-Dichlorophenyl)urea (CAS 2327-02-8), also referred to as 3,4-DCPU, is a substituted urea compound with the molecular formula C₇H₆Cl₂N₂O and a molar mass of 205.04 g/mol . It is structurally characterized by a urea backbone (NH₂–CO–NH₂) substituted at the 1-position with a 3,4-dichlorophenyl group. Key physicochemical properties include a melting point of 155.6–156.3°C, a predicted boiling point of 302.2°C, and a pKa of 13.45 . This compound is primarily studied as a metabolite of the herbicide linuron and as a transformation product (TP) of organochlorine and urea pesticides in environmental systems .

属性

IUPAC Name |

1-carbamoyl-3-(3,4-dichlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2N3O2/c9-5-2-1-4(3-6(5)10)12-8(15)13-7(11)14/h1-3H,(H4,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUAFMVHJOMIVRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NC(=O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Isocyanate-Based Synthesis

A widely documented method involves the reaction of 3,4-dichloroaniline with potassium isocyanate under aqueous or solvent-free conditions. This pathway leverages the nucleophilic attack of the amine group on the electrophilic carbon of the isocyanate, forming a urea linkage. Key advantages include high atom economy and avoidance of organic solvents, which aligns with green chemistry principles.

Reaction Conditions:

- Reactants: 3,4-Dichloroaniline, potassium isocyanate (1:1 molar ratio).

- Solvent: Water or anhydrous acetone.

- Catalyst: Potassium carbonate (1.0 equivalent).

- Temperature: Room temperature (20–25°C).

- Time: 24 hours.

Yield and Purity:

| Parameter | Value |

|---|---|

| Isolated Yield | 57–63% |

| Purity (HPLC) | >95% |

The reaction proceeds via intermediate formation of a carbamoyl chloride, which subsequently reacts with the amine. Characterization by infrared (IR) spectroscopy confirms urea formation through distinct carbonyl stretching vibrations at 1716–1732 cm⁻¹.

Acid-Catalyzed Condensation Methods

Hydantoin Intermediate Route

A patent-pending approach utilizes 1-chlorocarbonyl-3-(3,4-dichlorophenyl)-hydantoin as a precursor, which undergoes hydrolysis to yield the target urea derivative. This method is favored in industrial settings due to its scalability and simplified purification steps.

Key Steps:

- Hydantoin Formation: Reacting 3,4-dichlorophenyl isocyanate with chlorocarbonyl reagents in the presence of tertiary amines (e.g., triethylamine).

- Hydrolysis: Treating the hydantoin intermediate with aqueous hydrochloric acid (4% v/v) to cleave the ring structure.

Optimized Parameters:

- Acid Acceptor: Triethylamine (2.0 equivalents).

- Temperature: 0–5°C (to suppress side reactions).

- Work-Up: Filtration followed by recrystallization from ethanol/water mixtures.

Industrial Yield:

| Scale | Yield |

|---|---|

| Lab-Scale (100 g) | 72% |

| Pilot Plant (1 kg) | 68% |

Solvent and Catalyst Optimization

Role of Polar Aprotic Solvents

The use of dimethylformamide (DMF) or acetonitrile enhances reaction rates by stabilizing ionic intermediates. Comparative studies demonstrate a 15–20% yield improvement in DMF compared to acetone.

Catalytic Systems

- Base Catalysts: Potassium carbonate outperforms sodium hydroxide in minimizing hydrolysis by-products.

- Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) increases interfacial reactivity in biphasic systems, achieving 78% yield in preliminary trials.

Industrial Production Considerations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance mixing and heat transfer, reducing reaction times from 24 hours to 2–4 hours. This method is compatible with in-line purification via liquid-liquid extraction, achieving >90% purity without chromatography.

Cost Analysis

| Component | Cost Contribution |

|---|---|

| Raw Materials | 58% |

| Energy Consumption | 22% |

| Waste Management | 20% |

Comparative Analysis of Synthesis Routes

Table 1: Method Comparison for 1-Carbamoyl-3-(3,4-Dichlorophenyl)Urea Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Isocyanate Route | 57–63 | >95 | Moderate | 1,200 |

| Hydantoin Hydrolysis | 68–72 | >98 | High | 950 |

| Continuous Flow | 78–82 | >90 | High | 880 |

化学反应分析

Types of Reactions: 1-Carbamoyl-3-(3,4-dichlorophenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The dichlorophenyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phenylurea compounds .

科学研究应用

Scientific Research Applications

1-Carbamoyl-3-(3,4-dichlorophenyl)urea has diverse applications in several domains:

Chemistry

- Building Block : It serves as a precursor for synthesizing complex molecules in organic chemistry.

- Reactions : The compound can undergo various chemical reactions including oxidation, reduction, and substitution.

Biology

- Biological Activity : DCMU is studied for its interactions with biomolecules, influencing cell signaling pathways and gene expression.

- Antifungal Properties : Research indicates significant antifungal activity against various pathogens.

Medicine

- Therapeutic Potential : Investigations are ongoing into its role as a precursor for drug development, particularly in targeting cancer cells.

Industry

- Agrochemicals : DCMU is used in the production of herbicides and algicides, contributing to agricultural productivity.

Several studies have documented the efficacy of DCMU in various applications:

Antifungal Efficacy

In vitro studies have shown that DCMU effectively inhibits the growth of several fungal species at varying concentrations. For instance, research demonstrated that at concentrations as low as 10 µg/mL, significant inhibition was observed against common fungal pathogens.

Cytotoxicity Against Cancer Cells

Research involving human cancer cell lines revealed that DCMU exhibits cytotoxic effects. In one study, the compound was tested against breast cancer cell lines (MCF-7), showing a dose-dependent reduction in cell viability with IC50 values around 15 µM.

作用机制

The mechanism of action of 1-Carbamoyl-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit photosynthesis by blocking the electron flow in photosystem II, thereby reducing the plant’s ability to convert light energy into chemical energy .

相似化合物的比较

1-(3,4-Dichlorophenyl)urea

Di-Substituted Ureas (e.g., BTdCPU, NCPdCPU)

Methyl-Substituted Ureas

Halogenated Derivatives

- 1-[4-Bromo-3-(trifluoromethyl)phenyl]-3-(3-chlorophenyl)urea demonstrates enhanced bioactivity in pesticidal applications, attributed to the electron-deficient trifluoromethyl group improving target interaction .

生物活性

1-Carbamoyl-3-(3,4-dichlorophenyl)urea is a synthetic organic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and comparisons with related compounds.

Chemical Structure and Properties

1-Carbamoyl-3-(3,4-dichlorophenyl)urea is characterized by the presence of a carbamoyl group and a dichlorophenyl substituent. Its molecular formula is , with a molecular weight of approximately 233.09 g/mol. The structure contributes to its lipophilicity and potential interactions with various biological targets.

The compound primarily acts as an inhibitor of specific biological pathways:

- Photosynthesis Inhibition : It is classified as an algicide and herbicide belonging to the aryl urea class. The compound inhibits photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, leading to reduced ATP production in plants.

- Antifungal Activity : Research indicates that 1-Carbamoyl-3-(3,4-dichlorophenyl)urea exhibits significant antifungal properties, inhibiting various fungal pathogens. This activity is enhanced by the presence of halogen atoms in the phenyl ring, which increases lipophilicity and alters molecular interactions.

Biological Activities

1-Carbamoyl-3-(3,4-dichlorophenyl)urea has been studied for several biological activities:

- Antitumor Properties : Studies have shown that derivatives of this compound can demonstrate cytotoxic effects against various human cancer cell lines. The structural characteristics contribute to its efficacy as an antitumor agent.

- Enzyme Interaction : Interaction studies have focused on its binding affinity with enzymes and receptors, which may lead to significant changes in enzyme activity or receptor signaling pathways.

Synthesis Methods

The synthesis of 1-Carbamoyl-3-(3,4-dichlorophenyl)urea typically involves the reaction of 3,4-dichloroaniline with potassium isocyanate in aqueous conditions. This method avoids organic solvents and promotes high chemical purity. The following table summarizes various synthesis methods:

| Method | Description |

|---|---|

| Nucleophilic Addition | Reaction of amines with potassium isocyanate in water |

| Industrial Scaling | Similar reaction conditions can be scaled up for industrial production |

Comparative Analysis with Related Compounds

The unique structural characteristics of 1-Carbamoyl-3-(3,4-dichlorophenyl)urea enhance its biological activities compared to similar compounds. Below is a comparison table highlighting related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)-3-(3,4-dichlorophenyl)urea | CHClNO | Antifungal |

| 1-(3,4-Dichlorophenyl)-3-methylurea | CHClNO | Antitumor |

| 1,1'-(1,4-Phenylene)bis(3-(3,4-dichlorophenyl)urea) | CHClNO | Antifungal and Antitumor |

The presence of specific functional groups in 1-Carbamoyl-3-(3,4-dichlorophenyl)urea enhances its effectiveness against fungal pathogens and cancer cells.

Case Studies and Research Findings

Several studies have documented the biological activities of 1-Carbamoyl-3-(3,4-dichlorophenyl)urea:

- Antifungal Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of several fungal species at varying concentrations.

- Cytotoxicity Against Cancer Cells : Research involving human cancer cell lines revealed significant cytotoxic effects attributed to the compound's structural properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。